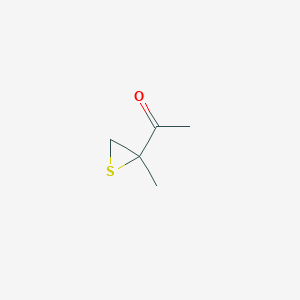
2-(2-nitrobencilideno)acetoacetato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-nitrobenzylidene)acetoacetate (MNA) is an organic compound with a wide range of applications in scientific research. It is a nitrobenzylidene derivative of acetoacetate, a naturally occurring organic compound. MNA has been used in various biochemical and physiological studies due to its ability to act as a reversible inhibitor of enzymes, with the nitro group acting as a Michael acceptor. MNA has been used in various studies to investigate the role of enzymes in metabolic pathways, to study enzyme kinetics, and to evaluate the effects of enzyme inhibition.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
2-(2-nitrobencilideno)acetoacetato de metilo: es un compuesto valioso en la síntesis orgánica. Sirve como precursor para la síntesis de varios compuestos heterocíclicos debido a sus grupos funcionales cetónicos y ésteres reactivos. Estos compuestos heterocíclicos son cruciales en el desarrollo de productos farmacéuticos y agroquímicos .
Investigación Farmacéutica
Este compuesto se utiliza en el desarrollo de productos farmacéuticos. Puede actuar como intermedio en la síntesis de principios farmacéuticos activos (API), como la nimodipina, que se utiliza en el tratamiento del infarto cerebral y la hipertensión .
Soluciones de Entorno Controlado y Sala Blanca
Por último, en las soluciones de entorno controlado y sala blanca, este químico se puede utilizar para probar la eficacia de los procedimientos de limpieza. Su presencia o ausencia en las superficies puede indicar el nivel de limpieza en estos entornos críticos .
Safety and Hazards
The safety information available indicates that Methyl 2-(2-nitrobenzylidene)acetoacetate has the following hazard codes: H302, H312, H332 . This means it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .
Mecanismo De Acción
Target of Action
This compound is primarily used in organic synthesis
Mode of Action
As a chemical used in organic synthesis , its interactions with biological targets are not the primary focus of most research
Biochemical Pathways
Pharmacokinetics
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Methyl 2-(2-nitrobenzylidene)acetoacetate involves the condensation reaction between 2-nitrobenzaldehyde and methyl acetoacetate in the presence of a catalyst.", "Starting Materials": ["2-nitrobenzaldehyde", "methyl acetoacetate", "catalyst"], "Reaction": ["Step 1: Add 2-nitrobenzaldehyde to a reaction flask.", "Step 2: Add methyl acetoacetate to the reaction flask.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture at reflux for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Extract the product with a suitable solvent.", "Step 7: Purify the product by recrystallization or column chromatography."] } | |
Número CAS |
39562-27-1 |
Fórmula molecular |
C12H11NO5 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
methyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11NO5/c1-8(14)10(12(15)18-2)7-9-5-3-4-6-11(9)13(16)17/h3-7H,1-2H3/b10-7- |
Clave InChI |
APKKCRAKPMSAEI-YFHOEESVSA-N |
SMILES isomérico |
CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OC |
SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Otros números CAS |
111304-31-5 |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
Methyl 2-(o-Nitrobenzylidene)acetoacetate; Methyl 2-(2’-Nitrobenzylidene)acetoacetate; 2-[(2-Nitrophenyl)methylene]-3-oxo-butanoic Acid Methyl Ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



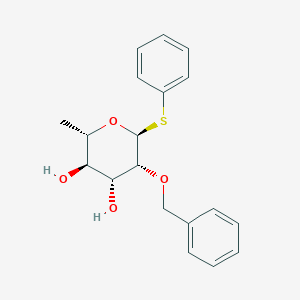
![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)
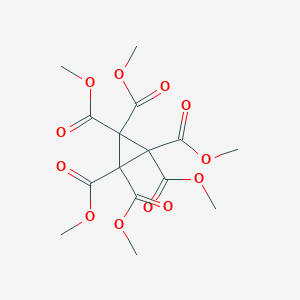
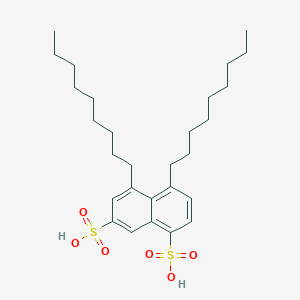
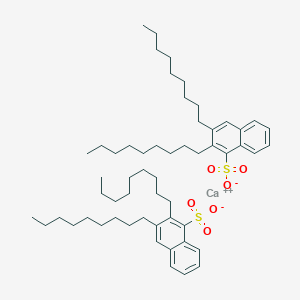




![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)



